Product packaging for Pentyl 4-aminobenzoate(Cat. No.:CAS No. 13110-37-7)

Pentyl 4-aminobenzoate

Cat. No.: B083381
CAS No.: 13110-37-7
M. Wt: 207.27 g/mol
InChI Key: VKYWCHMXHQTCJQ-UHFFFAOYSA-N
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Description

Contextualizing Pentyl 4-aminobenzoate (B8803810) within the Aminobenzoate Class

Pentyl 4-aminobenzoate belongs to the aminobenzoate class of compounds, which are esters of aminobenzoic acid. ontosight.ai The structure consists of a benzene (B151609) ring substituted with an amino group and a carboxyl group. wikipedia.org In the case of this compound, the carboxyl group is esterified with a pentyl group. nih.govnist.gov The position of the amino group on the benzene ring is significant; in this case, it is at the 4-position (para-position) relative to the carboxyl group. wikipedia.org This arrangement influences the molecule's chemical properties, including its ability to absorb ultraviolet (UV) radiation. wikipedia.orgontosight.ai

Aminobenzoate esters are characterized by their dual functional groups—the amino group and the ester group—which allow for a variety of chemical reactions. nih.gov The solubility of these esters is influenced by the length of the alkyl chain; for instance, a study on n-alkyl esters of p-aminobenzoic acid found that solubilization increases with the length of the alkyl chain from ethyl to n-butyl. nih.gov

Table 1: Properties of this compound

Property Value
Molecular Formula C12H17NO2 scbt.com
Molecular Weight 207.27 g/mol nih.gov
Appearance Crystalline solid wikipedia.org

Note: Data for this table was sourced from PubChem and other chemical databases.

Role of 4-Aminobenzoic Acid (PABA) as a Precursor and Pharmaceutical Building Block

4-Aminobenzoic acid, commonly known as PABA, is a crucial precursor in the synthesis of this compound and other aminobenzoate esters. wikipedia.orgnih.gov PABA is a white crystalline solid that is slightly soluble in water. wikipedia.org It serves as a versatile building block in the pharmaceutical industry due to its structural features that allow for various chemical modifications. nih.govdatahorizzonresearch.comresearchgate.net

PABA is an intermediate in the synthesis of folic acid in bacteria, plants, and fungi. medchemexpress.com In industrial settings, PABA is primarily prepared through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of a monoamide derived from terephthalic acid. wikipedia.org

The synthesis of aminobenzoate esters like this compound often involves the esterification of PABA with the corresponding alcohol. nih.gov For example, butyl p-aminobenzoate is manufactured by esterifying p-nitrobenzoic acid with n-butyl alcohol, followed by the reduction of the nitro group. chemicalbook.com Another method involves the transesterification of an alkyl-p-aminobenzoate with a diol. google.com

Overview of Academic Research Trajectories for this compound and Related Compounds

Research on this compound and related aminobenzoate esters has explored various potential applications. One area of interest has been their use as local anesthetics. nih.gov A study on the solubilization of n-alkyl esters of p-aminobenzoic acid highlighted their local anesthetic action. nih.gov

Furthermore, derivatives of PABA have been investigated for a wide range of biological activities. Studies have shown that PABA derivatives can possess antimicrobial, anti-inflammatory, and even anticancer properties. nih.govresearchgate.nettandfonline.com For instance, a series of alkyl derivatives of 4-aminobenzoic acid were synthesized and screened for their cytotoxic effects against lung and oral squamous carcinoma cell lines. tandfonline.com

The ability of PABA and its esters to absorb UV radiation has also been a significant area of research, leading to their historical use in sunscreens. wikipedia.orgontosight.ai However, concerns about potential allergic reactions have led to a decline in their use for this purpose. ontosight.aidatahorizzonresearch.com

Research has also delved into the synthesis of novel PABA derivatives. For example, one study reported the synthesis of new binary organic salts of p-aminobenzoic acid with different alkanolamines, which showed potential as plant growth regulators. researchgate.net Another study focused on the synthesis of O- and N-alkyl derivatives of 4-aminobenzoic acid and evaluated their anticancer properties. tandfonline.com

Table 2: Compound Names Mentioned

Compound Name
2-hydroxyethylammonium p-aminobenzoate
4-Aminobenzoic acid
4-nitrobenzoic acid
Benzocaine (Ethyl 4-aminobenzoate)
Butyl 4-aminobenzoate
Butyl p-aminobenzoate
Ethyl 4-aminobenzoate
p-Aminobenzoic acid
p-nitrobenzoic acid
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B083381 Pentyl 4-aminobenzoate CAS No. 13110-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYWCHMXHQTCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876908
Record name BENZOIC ACID, 4-AMINO-,PENTY ESTER
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13110-37-7
Record name Pentyl 4-aminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13110-37-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-, pentyl ester
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Record name 13110-37-7
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Record name BENZOIC ACID, 4-AMINO-,PENTY ESTER
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Synthetic Methodologies and Chemical Transformations of Pentyl 4 Aminobenzoate and Its Derivatives

Esterification Pathways for Pentyl 4-aminobenzoate (B8803810) Synthesis

The primary and most direct method for the synthesis of pentyl 4-aminobenzoate is through the Fischer-Speier esterification of 4-aminobenzoic acid (PABA) with 1-pentanol (B3423595). This acid-catalyzed condensation reaction is a cornerstone of organic synthesis. researchgate.net The reaction typically involves heating a mixture of PABA and an excess of 1-pentanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netjabonline.in

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen atom of 1-pentanol then attacks this activated carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. researchgate.net

Given that the substrate contains a basic amino group, a stoichiometric amount of acid is often required to ensure that the amino group is protonated, preventing it from neutralizing the catalyst. rsc.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction can be removed. researchgate.net

An alternative approach involves the reaction of isatoic anhydride (B1165640) with 1-pentanol, which can also produce pentyl 2-aminobenzoate (B8764639). wikipedia.org Furthermore, enzymatic methods using immobilized esterases, such as from Pisum sativum, have been explored for the esterification of 4-aminobenzoic acid, presenting a greener synthetic route. google.com

Table 1: Fischer Esterification for this compound Synthesis

Reactants Catalyst Conditions Product Yield Reference
4-Aminobenzoic acid, 1-pentanol H₂SO₄ Reflux This compound Good wikipedia.org
2-Aminobenzoic acid, 1-pentanol H₂SO₄ Reflux, 24h Pentyl 2-aminobenzoate 73% wikipedia.org

Derivatization Strategies via the Amino Group

The amino group of this compound is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a broad spectrum of derivatives.

Schiff Base Formation with Aromatic Aldehydes

The reaction of the primary amino group of this compound with aromatic aldehydes leads to the formation of Schiff bases, or imines. This condensation reaction typically proceeds under reflux in a suitable solvent like ethanol (B145695). fishersci.segoogle.com The formation of the C=N double bond is a hallmark of this reaction and introduces a new dimension of chemical and electronic properties to the parent molecule. A variety of aromatic aldehydes, including salicylaldehyde (B1680747) and its substituted derivatives, as well as various nitrobenzaldehydes, have been successfully employed in similar reactions with other esters of 4-aminobenzoic acid. google.comdocbrown.info

Table 2: Synthesis of Schiff Bases from Aminobenzoates and Aromatic Aldehydes

Amine Reactant Aldehyde Reactant Conditions Product Type Reference
Ethyl 4-aminobenzoate Salicylaldehyde, 5-chloro-salicylaldehyde, 5-bromo-salicylaldehyde, etc. - Schiff Base google.com
4-Aminobenzoic acid 2-chlorobenzaldehyde, furan-2-carbaldehyde, cinnamaldehyde, etc. - Schiff Base acs.org

Hydrazide and Amide Synthesis from Aminobenzoates

The ester functionality of aminobenzoates can be readily converted to a hydrazide by reaction with hydrazine (B178648) hydrate, often in refluxing ethanol. rsc.orgfishersci.se This transformation replaces the alkoxy group with a hydrazinyl group (-NHNH₂), yielding 4-aminobenzohydrazide (B1664622) from the corresponding ester. These hydrazides are valuable intermediates themselves, capable of undergoing further reactions, such as condensation with ketones or aldehydes to form hydrazones. rsc.org

Amide synthesis is another important derivatization strategy. Amides can be prepared by reacting aminobenzoate esters with amines, although this aminolysis can be sluggish. glowscotland.org.uk More commonly, the amino group of the aminobenzoate can be acylated. For instance, pentyl 2-aminobenzoate has been reacted with indole-2-carbonyl chloride in the presence of pyridine (B92270) to yield pentyl 2-(1H-indole-2-carboxamido)benzoate. wikipedia.org This reaction highlights the nucleophilic character of the amino group, which attacks the acyl chloride to form a stable amide bond. wikipedia.org Similarly, amides can be formed through the reaction of carboxylic acids with amines in the presence of coupling reagents. acs.org

Table 3: Synthesis of Hydrazides and Amides from Aminobenzoates

Starting Material Reagent(s) Product Type Reference
Ethyl p-aminobenzoate Hydrazine hydrate p-Aminobenzoic acid hydrazide rsc.org
Ethyl 4-aminobenzoate Hydrazine hydrate 4-Aminobenzohydrazide fishersci.se
Pentyl 2-aminobenzoate Indole-2-carbonyl chloride, pyridine Amide wikipedia.org

Reactions with Aromatic Halides for Substituted Derivatives

The amino group of aminobenzoic acid derivatives can undergo nucleophilic aromatic substitution with activated aromatic halides. For example, derivatives of aminobenzoic acids have been synthesized by reacting them with aromatic halides in pyridine. nih.gov This approach allows for the introduction of various aryl groups onto the nitrogen atom, leading to the formation of diarylamine structures. Copper-catalyzed C-N bond formation reactions, such as those between aryl halides and amines, provide another powerful tool for creating such linkages. google.comiitd.ac.in

Derivatization Strategies via the Carboxyl Group

While the carboxyl group in this compound is present as a pentyl ester, this ester linkage can still be a site for further chemical transformations.

The most common reaction is transesterification , where the pentyl group is exchanged for a different alkyl group. This is an equilibrium-driven process, typically catalyzed by an acid or a base, and involves reacting this compound with an excess of another alcohol. For instance, reacting an ethyl aminobenzoate with a different alcohol in the presence of a suitable catalyst can produce a new aminobenzoate ester. This method is synthetically useful for accessing a variety of aminobenzoate esters that might be difficult to prepare directly.

Another key reaction is hydrolysis , which converts the ester back to the parent carboxylic acid, 4-aminobenzoic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves heating the ester with an aqueous solution of a strong base like sodium hydroxide. Acid-catalyzed hydrolysis is a reversible process and is essentially the reverse of Fischer esterification. The rate of hydrolysis of aminobenzoate esters can be influenced by the position of the amino group; for example, 2-aminobenzoate esters exhibit intramolecular general base catalysis by the neighboring amino group, leading to enhanced hydrolysis rates compared to their 4-substituted counterparts.

Sandmeyer-Type Transformations and C-N Bond Functionalization Utilizing Aminobenzoate Precursors

The amino group of aminobenzoate precursors provides a gateway to a wide range of functional group interconversions via the formation of diazonium salts. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the replacement of the amino group with various substituents, including halogens (Cl, Br), cyano groups (CN), and hydroxyl groups (OH), using copper(I) salts as catalysts.

The process begins with the diazotization of the aromatic amine, such as an aminobenzoate, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate can then be treated with a copper(I) salt to introduce the desired functional group. For example, treatment with CuCl or CuBr yields the corresponding aryl chloride or bromide.

This methodology has been extended to include "Sandmeyer-type" reactions, which encompass a broader range of transformations of diazonium salts, including trifluoromethylation. These reactions often proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.

The versatility of Sandmeyer-type reactions makes aminobenzoates valuable precursors for the synthesis of a diverse array of aromatic compounds that would be otherwise difficult to access, providing a powerful tool for C-N bond functionalization and the introduction of new chemical diversity.

Table 4: Examples of Sandmeyer and Sandmeyer-Type Reactions

Starting Material Reagents Product Type Reference
Aryl amine Cu(I) halide Aryl halide
Ethyl 4-aminobenzoate tert-Butyl nitrite, triphenyl phosphite, TsOH·H₂O Phosphorylated derivative
4-Aminobenzoic acid (pABA) NaNO₂, H⁺, then CuCN/hydrolysis Terephthalic acid

Biocatalytic and Biotechnological Approaches for Aminobenzoate Production

The industrial production of aminobenzoates is increasingly shifting from traditional chemical synthesis, which relies on petroleum-based precursors, towards greener and more sustainable biocatalytic and biotechnological methods. mdpi.com These approaches leverage the metabolic pathways of microorganisms and the catalytic efficiency of enzymes to produce para-aminobenzoic acid (PABA), the precursor to its esters like this compound, and to directly synthesize the ester itself.

At the core of biotechnological PABA production is the shikimate pathway, a metabolic route found in bacteria, plants, and fungi. researchgate.netnih.gov This pathway converts simple carbon sources, such as glucose, into the aromatic intermediate chorismate. mdpi.comresearchgate.net From chorismate, PABA is synthesized in two key enzymatic steps. In many bacteria like Escherichia coli, the enzymes PabA, PabB, and PabC are required. nih.gov PabA and PabB work together to convert chorismate into 4-amino-4-deoxychorismate, which is then transformed into PABA by PabC. nih.govpnas.org In yeast such as Saccharomyces cerevisiae, these steps are catalyzed by the gene products of ABZ1 (aminodeoxychorismate synthase) and ABZ2 (aminodeoxychorismate lyase). nih.gov

Researchers have successfully engineered various microorganisms to overproduce PABA. By introducing feedback-resistant enzymes and deleting genes for competing pathways, the metabolic flux can be channeled towards PABA synthesis. nih.gov For instance, genetically engineered strains of E. coli and S. cerevisiae have been developed as biocatalysts for the efficient fermentative production of PABA from renewable carbon substrates. mdpi.comgoogle.com

Once PABA is produced, its esterification to form compounds like this compound can be achieved through biocatalysis. Enzymes such as lipases and esterases are effective catalysts for ester synthesis under mild conditions. nih.govunipd.it For example, semi-purified esterase from Pisum sativum seeds has been shown to efficiently catalyze the esterification of PABA with ethanol to produce ethyl 4-aminobenzoate. jabonline.in This enzymatic approach avoids the harsh conditions and byproducts associated with chemical esterification, offering a green alternative for producing various alkyl aminobenzoates. nih.gov The process often involves the reversal of the enzyme's natural hydrolytic function, typically performed in organic solvent systems or under low-water conditions to shift the reaction equilibrium towards synthesis. unipd.it

Table 1: Examples of Engineered Microorganisms for PABA Production

Microorganism Key Genes Modified/Overexpressed Carbon Source Reported Titer Reference
Saccharomyces cerevisiae ARO4K229L (feedback resistant), ABZ1, ABZ2 Glucose, Glycerol-Ethanol 215 mg/L nih.gov
Escherichia coli aroFfbr, pabA, pabB, pabC Glucose 4.8 g/L mdpi.com
Escherichia coli Construction of AAP pathway Not specified 836.43 mg/L mdpi.com

Formation of Complex Compounds and Organic Salts

The 4-aminobenzoate structure, with its carboxylic acid and amino functional groups, is highly amenable to forming complex compounds and organic salts. mdpi.comwikipedia.org These transformations can significantly alter the physicochemical properties and potential applications of the parent molecule.

Organic salts of p-aminobenzoic acid (pABAH) can be synthesized through proton exchange reactions with various organic bases, such as alkanolamines. mdpi.com This process has been used to create novel binary organic salts, including ethylethanolammonium p-aminobenzoate and diethylethanolammonium p-aminobenzoate. mdpi.com The formation of these salts is predicted by the pKa rule, where a difference greater than three between the pKa of the base and the acid favors salt formation. mdpi.com Structural analysis of these salts reveals three-dimensional supramolecular architectures held together by extensive hydrogen bonding networks. mdpi.com

In addition to simple salts, the 4-aminobenzoate moiety is an excellent building block for coordination complexes with metal ions. The amino group and the carboxylate oxygen atoms can act as ligands, binding to metal centers. Often, the PABA molecule is first converted into a more complex ligand, such as a Schiff base, to enhance its coordination ability. For example, Schiff bases derived from the condensation of 4-aminobenzoic acid with other molecules can form stable complexes with transition metals like Copper(II), Nickel(II), Cobalt(II), and Zinc(II). researchgate.netresearchgate.net The formation of these complexes is confirmed by spectroscopic methods, such as IR spectroscopy, which show characteristic shifts in the vibrational frequencies of the functional groups upon coordination to the metal ion. researchgate.net These metal complexes exhibit distinct geometries, such as square planar or tetrahedral, and possess unique magnetic and electronic properties. researchgate.netresearchgate.net For instance, a thallium-4-aminobenzoate complex has been successfully synthesized and characterized, demonstrating the versatility of PABA in forming coordination compounds. up.ac.za

Table 2: Examples of PABA-Derived Salts and Complexes

Compound Type Interacting Molecule(s) Resulting Product Reference
Organic Salt Ethylethanolamine Ethylethanolammonium p-aminobenzoate mdpi.com
Organic Salt Diethylethanolamine Diethylethanolammonium p-aminobenzoate mdpi.com
Metal Complex Thallium(I) carbonate Thallium-4-aminobenzoate up.ac.za
Metal Complex 4-aminoantipyrine (forms Schiff base), CuCl₂ Copper(II) complex of (Z)-4-(4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneamino)benzoic acid researchgate.net
Metal Complex 4-aminoantipyrine (forms Schiff base), NiCl₂ Nickel(II) complex of (Z)-4-(4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneamino)benzoic acid researchgate.net
Metal Complex 2-hydroxy-1-naphthaldehyde (forms Schiff base), Cu(II) Copper(II)-Schiff base complex researchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing the vibrational modes of its constituent bonds. The FTIR spectrum of pentyl 4-aminobenzoate (B8803810) is characterized by several key absorption bands that confirm the presence of its principal functional groups. researchgate.net Analysis of these spectra, often recorded using techniques like Attenuated Total Reflectance (ATR) or as a capillary cell melt, provides valuable structural information. nih.gov

Key vibrational modes observed in the FTIR spectrum of aminobenzoate derivatives include:

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations.

C=O Stretching: The carbonyl group of the ester shows a strong absorption band.

C-O Stretching: The ester linkage also presents characteristic C-O stretching vibrations.

Aromatic C-H and C=C Stretching: The benzene (B151609) ring gives rise to several bands corresponding to C-H stretching and C=C ring stretching vibrations.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental FTIR to provide a more detailed assignment of the observed vibrational bands. researchgate.net

Interactive Table: Characteristic FTIR Peaks for Aminobenzoate Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
Asymmetric N-H Stretch3400-3500Stretching of the N-H bonds in the amino group.
Symmetric N-H Stretch3300-3400Stretching of the N-H bonds in the amino group.
Aromatic C-H Stretch3000-3100Stretching of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch2850-2960Stretching of the C-H bonds in the pentyl chain.
C=O Stretch1680-1730Stretching of the carbonyl group in the ester.
C=C Ring Stretch1580-1620Stretching of the carbon-carbon bonds in the benzene ring.
N-H Bending1550-1650Bending motion of the N-H bonds.
C-O Stretch1100-1300Stretching of the C-O single bond in the ester.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Investigations

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of a molecule during vibration. nih.govlibretexts.org For pentyl 4-aminobenzoate, Raman spectra can help in the assignment of vibrational modes, particularly for non-polar bonds that may be weak in the FTIR spectrum. ijstr.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. clinmedjournals.orgnih.gov This enhancement allows for the detection of very low concentrations of an analyte. clinmedjournals.org Studies on aminobenzoate derivatives have shown that SERS can provide insights into the molecule's interaction with the metal surface. researchgate.net The orientation of the molecule on the substrate can influence the enhancement of specific vibrational modes. researchgate.netnih.gov For instance, the interaction of the π-electrons of the benzene ring and the amino group with the metal surface can lead to significant changes in the Raman spectrum. researchgate.netresearchgate.net

Research on related aminobenzoate compounds has demonstrated that the SERS spectra can be influenced by the aggregation of the metal nanoparticles used as the substrate. nih.gov The enhancement of certain bands, such as those corresponding to a₁ and b₂ vibrational modes in 4-aminobenzenethiol, has been a subject of detailed investigation, with discussions around the contributions of electromagnetic and chemical enhancement mechanisms. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds. numberanalytics.comjchps.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov For this compound, ¹H and ¹³C NMR are the most commonly used techniques. murdoch.edu.au

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the protons in different chemical environments. The aromatic protons on the benzene ring will appear as a set of multiplets in the downfield region. The protons of the pentyl chain will appear as a series of multiplets in the upfield region, with their chemical shifts and splitting patterns providing information about their connectivity. The protons of the amino group will typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift. The carbon atoms of the benzene ring will also have specific chemical shifts, and the carbons of the pentyl chain will appear in the upfield region.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons (ortho to -NH₂)6.6-6.8Doublet2H
Aromatic Protons (ortho to -COO)7.8-8.0Doublet2H
-NH₂ Protons4.0-5.0Broad Singlet2H
-OCH₂- Protons4.1-4.3Triplet2H
-OCH₂CH₂ - Protons1.6-1.8Quintet2H
-CH₂CH₂ CH₂CH₃ Protons1.3-1.5Multiplet4H
-CH₃ Protons0.8-1.0Triplet3H

Thermal Analysis Methodologies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. uomustansiriyah.edu.iq For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com This technique is used to determine the thermal stability and decomposition profile of a compound. researchgate.net A TGA thermogram of this compound would show the temperature at which it begins to decompose and the different stages of mass loss. tainstruments.com The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study the decomposition process, or under an oxidative atmosphere to investigate its oxidative stability. tainstruments.com The resulting data can be used to understand the kinetics of decomposition.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govtorontech.com DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. tainstruments.com For this compound, a DSC scan would reveal its melting point as an endothermic peak. science.gov The enthalpy of fusion can also be determined from the area of the melting peak. If the compound exhibits polymorphism, multiple melting peaks or other thermal events may be observed. osti.gov

Interactive Table: Thermal Analysis Data for Benzoate Derivatives

Analytical TechniqueParameterTypical Observation
TGAOnset of DecompositionThe temperature at which significant mass loss begins.
TGAResidue at High TemperatureThe percentage of mass remaining after decomposition.
DSCMelting Point (Tₘ)A sharp endothermic peak corresponding to the solid-to-liquid phase transition.
DSCEnthalpy of Fusion (ΔHₘ)The heat absorbed during melting, calculated from the peak area.
DSCGlass Transition (T₉)A step-like change in the baseline, if the compound has an amorphous phase.

X-ray Diffraction Studies of Crystalline Forms

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. tandfonline.com By analyzing the angles and intensities of the diffracted X-ray beams from a single crystal, one can deduce the precise arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and can aid in structure determination when single crystals are not available. iucr.org

Table 2: Single-Crystal X-ray Diffraction Data for Pyridin-4-ylmethyl 4-aminobenzoate Note: This data is for a structurally related compound and serves as an example of the information obtained from XRD analysis.

Parameter Value Reference
Chemical Formula C₁₃H₁₂N₂O₂ biust.ac.bw
Crystal System Orthorhombic biust.ac.bw
Space Group Pna2₁ biust.ac.bw
Unit Cell Parameter a (Å) 11.1735(16) biust.ac.bw
Unit Cell Parameter b (Å) 8.3548(13) biust.ac.bw
Unit Cell Parameter c (Å) 12.3831(17) biust.ac.bw
Unit Cell Volume (ų) 1156.0(3) biust.ac.bw
Molecules per Unit Cell (Z) 4 biust.ac.bw

Advanced Analytical Techniques for Characterization and Assay

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ku.dk When applied to spectroscopic data (e.g., NMR, MS, Raman), chemometrics can help in identifying patterns, classifying samples, and building predictive models. mdpi.comojp.gov Techniques like Principal Component Analysis (PCA) are used to reduce the dimensionality of complex datasets, making it easier to visualize sample groupings and identify outliers. mdpi.com

For a compound like this compound, chemometric analysis of spectroscopic data could be applied for quality control purposes. For example, NMR or IR spectra from different production batches could be analyzed to ensure consistency. The system could identify subtle variations that might not be apparent from a simple visual inspection of the spectra. nih.gov While specific chemometric models for this compound are not published, the methodology is widely applied in pharmaceutical and chemical analysis for process monitoring and product verification. ojp.gov

Table 3: Application of Chemometric Techniques in Spectroscopic Analysis

Chemometric Technique Description Potential Application for this compound
Principal Component Analysis (PCA) A dimensionality-reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. mdpi.com Clustering of production batches based on spectroscopic similarity to identify process deviations.
Soft Independent Modeling of Class Analogy (SIMCA) A classification method that builds a separate PCA model for each class of samples. nih.gov Authenticity testing and classification of the material based on its spectral fingerprint.
Partial Least Squares (PLS) Regression A regression method that relates two data matrices, X (e.g., spectra) and Y (e.g., concentration), to build a predictive model. Quantitative analysis of this compound in a complex mixture using its spectroscopic signature.

Gas adsorption is a technique used to characterize the surface and porous properties of a solid material. anton-paar.com By measuring the amount of a gas (typically nitrogen, argon, or carbon dioxide) that adsorbs onto a surface at a specific temperature, one can determine key properties like the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution. anton-paar.comnih.gov This information is critical for materials used as catalysts, adsorbents, and filters. researchgate.net

This technique is primarily applicable to porous materials such as zeolites, activated carbons, and metal-organic frameworks (MOFs). researchgate.net For a non-porous, crystalline small molecule like this compound, gas adsorption analysis is generally not performed as it is expected to have a very low surface area. The technique would only become relevant if the compound were incorporated into a porous host material or formulated in a way that creates a porous structure. In such a scenario, gas adsorption would characterize the properties of the final formulation rather than the molecule itself.

Table 4: Common Gases Used in Adsorption Studies

Adsorptive Gas Analysis Temperature Application Reference
**Nitrogen (N₂) ** 77 K (-196 °C) Historically the standard for BET surface area and mesopore analysis, though it has limitations with some materials. anton-paar.com
Argon (Ar) 87 K (-186 °C) Recommended for micropore analysis due to weaker interactions with polar surfaces compared to nitrogen. anton-paar.com
**Carbon Dioxide (CO₂) ** 273 K (0 °C) Used for characterizing very small micropores (<0.45 nm) due to its smaller kinetic diameter and higher analysis temperature, allowing faster diffusion. anton-paar.com

Computational Chemistry and Theoretical Modeling of Pentyl 4 Aminobenzoate

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of Pentyl 4-aminobenzoate (B8803810).

Important insights can be gained from DFT by analyzing various quantum chemical parameters that describe the global reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ = -χ).

Table 1: Computed Properties of Pentyl 4-aminobenzoate

Property Value
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
XLogP3 3.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 6

This data is computationally derived from PubChem. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a widely used method for calculating electronic absorption spectra and understanding the nature of electronic transitions. chemrxiv.org By applying TD-DFT, one can predict the absorption wavelengths and the corresponding oscillator strengths for the electronic transitions in this compound.

This analysis involves examining the molecular orbitals involved in the electronic transitions. For example, a transition from the HOMO to the LUMO is often the lowest energy transition and can provide insight into the molecule's photochemical behavior. The character of the excited state, such as whether it is a local excitation or a charge-transfer excitation, can also be determined. chemrxiv.org While specific TD-DFT calculations for this compound are not provided in the search results, the methodology has been successfully applied to related aromatic compounds. researchgate.net

The flexibility of the pentyl group in this compound means that the molecule can exist in various conformations. Conformational analysis is crucial for understanding the molecule's shape and how it might interact with its environment. A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.netscispace.comresearchgate.net

This is typically done by systematically changing a specific dihedral angle (a torsion angle between four atoms) and calculating the energy at each step. uni-muenchen.de The resulting plot of energy versus the dihedral angle reveals the low-energy (stable) and high-energy (unstable) conformations. For this compound, PES scans could be performed by rotating the bonds within the pentyl chain and the bond connecting the ester oxygen to the pentyl group to identify the most stable conformers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govchemrxiv.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological membrane.

MD simulations can be used to:

Explore the conformational landscape and identify the most populated conformations.

Study the solvation of the molecule and its interactions with solvent molecules.

Investigate the molecule's behavior at different temperatures and pressures.

Simulate the binding of the molecule to a protein or other biological target.

Studies on related molecules like o-aminobenzoic acid have utilized MD simulations to understand their aggregation behavior in solution. nih.govchemrxiv.org A similar approach could be applied to this compound to understand its self-association or its interaction with other molecules in a liquid phase.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.idajol.info This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. nih.gov

The process of molecular docking involves:

Preparation of the protein and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Conformational sampling: The docking algorithm explores different conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, and the top-scoring poses are identified as the most likely binding modes.

Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and a protein's active site. ajol.info This information is crucial for understanding the molecule's potential biological activity. While no specific docking studies for this compound were found, the general principles of molecular docking are well-established and could be readily applied to this molecule. mdpi.com

Analysis of Molecular Orbitals and Electronic Properties

The analysis of molecular orbitals (MOs), particularly the frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding a molecule's electronic properties and reactivity. rasayanjournal.co.in The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the ability to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests low stability and high reactivity.

The distribution of electron density in these orbitals can also reveal reactive sites within the molecule. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO may be centered on the carbonyl group and the benzene ring. A detailed analysis of the MOs can be performed using the output of DFT calculations.

Table 2: Compound Names Mentioned

Compound Name
This compound
p-aminobenzoic acid

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. walisongo.ac.id It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). physics.gov.az

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. ijnc.ir

For this compound, an FMO analysis would calculate the energies of these orbitals. The HOMO would likely be localized over the electron-rich aminobenzoate ring system, particularly the amino group and the benzene ring, which act as electron donors. The LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring, which can act as electron acceptors. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table illustrates the typical data obtained from an FMO analysis. Specific values for this compound are hypothetical pending dedicated computational studies.

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability of the molecule.

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method is particularly useful for investigating intramolecular interactions, such as hyperconjugation and charge delocalization, by quantifying the interaction energy between filled "donor" orbitals and empty "acceptor" orbitals. ijnc.ir

In this compound, NBO analysis would identify key stabilizing interactions. Significant delocalization would be expected between the lone pair electrons of the amino group nitrogen (donor) and the antibonding π* orbitals of the benzene ring (acceptor). Similarly, interactions involving the oxygen lone pairs of the ester group and adjacent antibonding orbitals would be quantified. These hyperconjugative interactions play a crucial role in the molecule's electronic structure and stability. researchgate.net

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis This table shows examples of interactions that would be quantified by an NBO analysis of this compound. The stabilization energies are illustrative.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N) π* (Carom-Carom) High Resonance stabilization from the amino group
LP (Ocarbonyl) σ* (C-Oester) Moderate Hyperconjugative stabilization within the ester group

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. walisongo.ac.id

An MEP map of this compound would reveal its reactive sites. The most negative potential (red) would be expected around the oxygen atoms of the ester's carbonyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. These sites represent the primary locations for electrophilic interactions, such as protonation or hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amino group and potentially the hydrogens on the pentyl chain adjacent to the oxygen atom would exhibit positive potential (blue), marking them as sites for nucleophilic interactions. nih.gov

Computational Predictions of Optical Properties (e.g., Hyperpolarizability)

Computational methods can predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics and materials science. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Hyperpolarizability is a measure of how the electron cloud of a molecule is distorted by an external electric field, and large values are characteristic of materials with significant NLO activity. Molecules with strong intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit high hyperpolarizability. researchgate.net

This compound has a donor-π-acceptor structure, with the amino group acting as the electron donor, the benzene ring as the π-bridge, and the ester group as the electron acceptor. Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to compute the components of the polarizability and hyperpolarizability tensors. researchgate.net The results would quantify the NLO response of the molecule, providing insight into its potential for use in NLO materials. Studies on similar molecules like ethyl 4-aminobenzoate have shown that these compounds possess notable NLO characteristics. researchgate.net

Table 3: Calculated Optical Properties This table presents the types of optical properties calculated computationally. Values are hypothetical for this compound.

Property Symbol Description
Dipole Moment μ A measure of the overall polarity of the molecule.
Polarizability α The ability of the molecular electron cloud to be distorted by an electric field.

Information Entropy Calculations for Molecular Stability

Information entropy, in the context of computational chemistry, can be used as a descriptor for molecular stability and electronic structure. Derived from information theory, this approach analyzes the distribution of electrons within the molecular space. The calculation of Shannon entropy from the electron density distribution provides a quantitative measure of the delocalization and complexity of the electronic system.

For this compound, information entropy calculations would involve analyzing the electron density obtained from quantum chemical computations. A higher degree of electron delocalization, such as the resonance within the aminobenzoate system, would be reflected in the entropy values. These calculations can offer a different perspective on molecular stability, complementing the energy-based analyses from FMO and NBO theories. By comparing the information entropy of different conformers or related molecules, one could assess their relative stability and the extent of electronic communication within their structures.

Investigations into Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy and Mechanisms of Action

The primary mechanism for the antimicrobial activity of many PABA derivatives is their ability to interfere with folic acid synthesis. By acting as structural analogues of PABA, these compounds can competitively inhibit key enzymes like dihydropteroate synthase, disrupting a pathway essential for microbial survival but not for humans, who obtain folate from their diet. nih.govmdpi.com

Derivatives of 4-aminobenzoic acid have demonstrated notable antibacterial properties. Simple chemical modifications of the PABA molecule have resulted in compounds with significant activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govresearchgate.net For instance, certain Schiff base derivatives of PABA have shown inhibitory effects against S. aureus with Minimum Inhibitory Concentrations (MICs) as low as 15.62 µM. nih.govresearchgate.net The antibacterial potential of PABA derivatives extends to a synergistic effect when combined with some existing antibiotics against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov While specific studies on pentyl 4-aminobenzoate (B8803810) are not extensively documented, the established activity of related PABA analogs suggests its potential as an antibacterial agent. nih.gov

Table 1: Antibacterial Activity of Selected 4-Aminobenzoic Acid Derivatives
Compound TypeBacterial StrainActivity (MIC)Reference
PABA Schiff Base DerivativeStaphylococcus aureus (MRSA)≥ 15.62 µM nih.gov
PABA Schiff Base DerivativeGeneral Bacteria0.97 to 62.5 µg/mL nih.gov

The antifungal potential of PABA derivatives has also been a subject of investigation. Research has shown that PABA itself, found in the secretions of the rhizobacterium Lysobacter antibioticus, possesses a broad spectrum of antifungal activities. nih.gov Its mechanism involves disrupting the fungal cell cycle by inhibiting septation during cell division. nih.gov Furthermore, chemical modifications to the PABA structure have yielded derivatives with potent, broad-spectrum antifungal properties, with some compounds exhibiting MIC values of 7.81 µM or lower. mdpi.comnih.govresearchgate.net

Table 2: Antifungal Activity of Selected 4-Aminobenzoic Acid Derivatives
Compound TypeFungal PathogenActivity (MIC)Reference
PABA Schiff Base DerivativeBroad Spectrum≥ 7.81 µM nih.gov
p-Aminobenzoic Acid (PABA)Colletotrichum fructicolaInhibits cell division nih.gov

The fight against mycobacterial infections, such as tuberculosis, represents a critical area of drug discovery. The PABA biosynthetic pathway is a key target for antimycobacterial agents. preprints.org Studies have demonstrated that disrupting this pathway can potentiate the action of antifolate drugs against Mycobacterium tuberculosis by up to 1000-fold. researchgate.net Various derivatives of PABA have been synthesized and evaluated for their antimycobacterial effects, with some showing moderate activity. mdpi.comnih.govresearchgate.net For example, certain PABA-derived Schiff bases have registered MICs of 62.5 µM or greater against mycobacterial strains. nih.govresearchgate.net Terpenoids isolated from Commiphora resin have also shown good antibacterial action against both sensitive and resistant isolates of Mycobacterium tuberculosis. mdpi.com

Cytotoxic and Antiproliferative Research in Cell Lines

Beyond antimicrobial applications, derivatives of 4-aminobenzoic acid have been investigated for their potential as anticancer agents. researchgate.net The structural versatility of PABA allows for modifications that can lead to enhanced toxicity for cancer cells. nih.gov

Research into various alkyl derivatives of PABA has demonstrated cytotoxic activity against several human cancer cell lines. tandfonline.com For example, one study screened sixteen PABA derivatives against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with some compounds showing significant inhibitory properties. tandfonline.com Specifically, one N,O-di-substituted PABA derivative exhibited a half-maximal inhibitory concentration (IC50) of 15.59 µM against the NCI-H460 cell line, which was more potent than the control drug, cisplatin. tandfonline.com Other studies on PABA-based Schiff bases have also shown notable cytotoxicity against the HepG2 human liver cancer cell line, with IC50 values of 15.0 µM and higher. mdpi.comnih.govresearchgate.net Benzoic acid esters, a related class of compounds, have also been shown to selectively target and induce apoptosis in human colorectal cancer cell lines. nih.gov

Table 3: Cytotoxic Activity of Selected 4-Aminobenzoic Acid Derivatives
Compound TypeCancer Cell LineActivity (IC50)Reference
N,O-di-pentyl PABA DerivativeNCI-H460 (Lung)15.59 µM tandfonline.com
PABA Schiff Base DerivativeHepG2 (Liver)≥ 15.0 µM nih.gov

Enzymatic Inhibition and Receptor Binding Investigations

The interaction of small molecules with specific biological receptors is a cornerstone of pharmacology. While the primary mechanism for PABA derivatives often involves folate pathway enzymes, other potential targets are also of interest.

The urokinase-type plasminogen activator receptor (uPAR), also known as CD87, is a glycoprotein anchored to the cell membrane. wikipedia.org It plays a critical role in tissue remodeling, cell adhesion, and migration by binding the urokinase-type plasminogen activator (uPA), which localizes plasminogen activation to the cell surface. wikipedia.orgnih.gov This uPA/uPAR system is highly involved in cancer progression and metastasis, making it an attractive target for therapeutic intervention. nih.gov

Currently, there is no specific research in the available scientific literature that documents direct interaction or binding investigations between Pentyl 4-aminobenzoate, or other 4-aminobenzoic acid derivatives, and the urokinase receptor (uPAR). Research on uPAR has primarily focused on its interaction with its natural ligand, uPA, and the development of peptide antagonists or antibodies to block this interaction. wikipedia.orgnih.gov

Other Enzyme and Receptor Targets

Beyond the well-established role in folate synthesis inhibition, derivatives of aminobenzoic acid have been investigated for their effects on other biological targets. Research has shown that these compounds can act as enzyme inhibitors, and also interact with ion channels and neurotransmitter receptors. nih.gov

One area of investigation is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. researchgate.net Studies on various 2-, 3-, and 4-aminobenzoic acid derivatives have demonstrated their potential as cholinesterase inhibitors, with some compounds showing significant inhibitory activity. researchgate.net

The broad biological activity of PABA derivatives suggests a versatile scaffold for drug design, targeting a range of enzymes and receptors beyond the classic antibacterial context. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological activity, and for optimizing its therapeutic potential. For PABA derivatives, SAR studies have provided significant insights into their antibacterial properties.

The core structure of 4-aminobenzoic acid is highly specific for its role in folate synthesis, and even minor modifications can convert it from an essential metabolite to an enzyme inhibitor. nih.govmdpi.com Research involving the synthesis of various PABA derivatives, such as Schiff bases formed by reacting PABA with different aldehydes, has shown that these modifications can lead to potent antibacterial, antifungal, and even cytotoxic activities. nih.govresearchgate.net

Key findings from SAR studies on PABA derivatives include:

The 4-amino group is often essential for activity against folate synthesis pathways. mdpi.com

Modifications at the carboxyl group , such as esterification to form this compound, can alter properties like solubility, cell penetration, and metabolic stability.

Substitution on the aromatic ring can significantly impact potency and spectrum of activity. nih.gov

Bioavailability and Metabolic Fate Investigations

The bioavailability and metabolic fate of this compound are largely governed by its classification as an amino ester. Esters of 4-aminobenzoic acid undergo distinct metabolic processes compared to other classes of compounds.

Upon systemic exposure, amino esters are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase. nih.gov This enzymatic action breaks the ester bond, yielding 4-aminobenzoic acid (PABA) and the corresponding alcohol, in this case, pentanol. nih.govresearchgate.net This rapid metabolism generally results in a shorter duration of action for amino ester compounds. nih.gov

The PABA that is formed is then further metabolized. The primary metabolic pathways for PABA include N-acetylation or conjugation with glycine in the liver, which produces 4-aminohippuric acid. nih.govmdpi.com A subsequent metabolite, 4-acetamidohippuric acid, can also be formed. nih.govmdpi.com Following these transformations, PABA and its metabolites are almost entirely excreted in the urine. nih.govmdpi.com

Regarding absorption, studies on PABA itself indicate that it is absorbed from the small intestine via a passive process, although some evidence suggests the involvement of a carrier-mediated transport system. nih.govnih.gov The lipophilicity of the compound can influence its rate of absorption. nih.gov

Research on Analgesic and Anesthetic Mechanisms for Aminobenzoate Esters

Aminobenzoate esters, including compounds structurally related to this compound, are a well-known class of local anesthetics. nih.govdrugbank.com Their primary mechanism of action is the blockade of nerve impulse conduction by targeting voltage-gated sodium channels in the neuronal membrane. nih.govresearchgate.net

Local anesthetics exist in equilibrium between an ionized (charged) and a nonionized (uncharged) form. The nonionized form is lipid-soluble and can penetrate the nerve membrane. nih.gov Once inside the neuron, the molecule re-equilibrates, and it is the ionized form that binds to the sodium channel from the inside, blocking the influx of sodium ions. This action prevents the depolarization of the nerve membrane and the propagation of an action potential, resulting in a loss of sensation in the localized area. researchgate.net

The effectiveness of these anesthetics can be influenced by the pH of the tissue. In inflamed, acidic environments, a higher proportion of the anesthetic exists in the ionized form, which cannot easily cross the nerve membrane, thus diminishing its potency. nih.govresearchgate.net

A notable aspect of amino ester anesthetics is their metabolism to PABA, which is a known allergen for some individuals and can lead to hypersensitivity reactions. nih.govresearchgate.net

Antioxidant and Anti-inflammatory Properties

Derivatives of 4-aminobenzoic acid have demonstrated potential as both antioxidant and anti-inflammatory agents. nih.govresearchgate.netresearchgate.netresearchgate.net

Antioxidant Activity: Research has shown that PABA can effectively scavenge certain reactive oxygen species (ROS). researchgate.net Specifically, it has been shown to be a more effective scavenger of singlet oxygen than sodium azide, a known quencher. researchgate.net This ability to neutralize harmful free radicals may contribute to protective effects against cellular damage. Studies on various aminobenzoic acid derivatives have confirmed that compounds in this class can exhibit significant antioxidant potential. researchgate.netresearchgate.net

Anti-inflammatory Properties: The anti-inflammatory effects of PABA compounds have also been noted in several studies. nih.govresearchgate.netresearchgate.net While the precise mechanisms are varied, they contribute to the broad therapeutic potential of this chemical scaffold. The development of novel anti-inflammatory drugs often involves exploring compounds that can modulate inflammatory pathways. nih.gov The structural versatility of PABA allows for the synthesis of derivatives that can be evaluated for such properties. nih.gov For instance, certain stilbenoids, another class of natural compounds, exert their anti-inflammatory effects through mechanisms like the inhibition of COX-2 and NF-κB, highlighting common pathways that new agents might target. mdpi.com

Emerging Research Applications and Future Directions

Applications in Advanced Organic Synthesis and Materials Science

Role as Intermediates in Complex Molecule Synthesis

Pentyl 4-aminobenzoate (B8803810) serves as a crucial intermediate in multi-step organic syntheses. The amino group can undergo a variety of chemical transformations, including acylation and Schiff base formation, while the ester group can be hydrolyzed or transesterified. nih.gov This dual reactivity allows for the sequential or orthogonal introduction of different functionalities, a key strategy in the construction of complex molecular architectures.

For instance, the amino group can be acylated to form amides, which are prevalent in many biologically active compounds and polymers. nih.gov Furthermore, condensation of the amino group with aldehydes or ketones yields Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds and have been investigated for their antimicrobial and cytotoxic properties. mdpi.com The pentyl ester moiety, while less reactive than the amino group, offers a handle for further modification or for tuning the solubility and physical properties of the final product. The synthesis of various alkyl esters of 4-aminobenzoic acid is a well-established process, often involving the esterification of PABA with the corresponding alcohol. tandfonline.comfigshare.com

Integration into Novel Functional Materials (e.g., Graphene Complexes for SERS)

There is growing interest in the use of aminobenzoate derivatives in the development of advanced materials. One particularly promising area is the creation of graphene-based composites for Surface-Enhanced Raman Scattering (SERS). SERS is a highly sensitive analytical technique that enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. Graphene, with its large surface area and unique electronic properties, can serve as a platform for SERS-active materials. mdpi.com

Theoretical calculations have been performed on aminobenzoate derivatives and their SERS-active graphene complexes. mdpi.com The amino group of compounds like Pentyl 4-aminobenzoate can interact with the graphene surface through π-π stacking or by forming covalent bonds after chemical modification of the graphene. These interactions can influence the electronic properties of the graphene and enhance the SERS effect. The development of graphene-noble metal nanoparticle composite structures is a key area of research to improve the stability and sensitivity of SERS substrates. mdpi.comnih.govnih.gov The integration of molecules like this compound into these composites could lead to the development of highly sensitive and selective sensors for chemical and biological analytes.

Development of Photosensitizers for DSSC Applications

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells, and the design of efficient photosensitizers (dyes) is crucial for their performance. nih.gov Organic dyes with a donor-π-acceptor (D-π-A) structure are widely investigated for this purpose. nih.gov The aminobenzoate scaffold can serve as a building block for such dyes.

Development of Novel Therapeutic Agents

The 4-aminobenzoate scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications. nih.govnih.gov This has spurred interest in the design and development of new therapeutic agents based on this versatile chemical framework.

Strategies for Drug Design and Combinatorial Chemistry based on Aminobenzoate Scaffolds

The structural simplicity and synthetic accessibility of aminobenzoates make them ideal scaffolds for combinatorial chemistry and fragment-based drug discovery. nih.gov By systematically modifying the amino and carboxyl groups, as well as the aromatic ring, large libraries of diverse compounds can be generated and screened for biological activity against various therapeutic targets.

One common strategy is "scaffold hopping," where the core aminobenzoate structure is used to replace a more complex or less desirable chemical scaffold in an existing drug, while maintaining the key interactions with the biological target. mdpi.com This can lead to the discovery of new drug candidates with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced toxicity. The synthesis of N-alkylated p-aminobenzoic acid derivatives has been explored for creating libraries of compounds for drug discovery. researchgate.net

Repurposing and Analog Development for Diverse Clinical Uses

The broad therapeutic potential of PABA derivatives has led to efforts to repurpose existing drugs and develop new analogs for a variety of clinical applications. For example, derivatives of 4-aminobenzoic acid have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net

The development of new analogs often involves the esterification of PABA with different alcohols to produce a range of alkyl aminobenzoates. tandfonline.comfigshare.com These esters can exhibit different biological activities and physical properties compared to the parent acid. For instance, Benzocaine (ethyl 4-aminobenzoate) is a well-known local anesthetic. nih.gov By analogy, this compound and other alkyl esters could be explored for similar or novel therapeutic applications. The synthesis of 4-aminobenzoic acid esters of polyethylene (B3416737) glycol has also been investigated for the pegylation of therapeutic proteins to improve their properties. rsc.org

Below is a table summarizing the potential applications of this compound based on the properties of the broader aminobenzoate class.

Application Area Specific Role of Aminobenzoate Scaffold Potential Contribution of Pentyl Group
Complex Molecule Synthesis Bifunctional intermediate with reactive amino and ester groups. nih.govModifies solubility and can be a site for further reactions.
SERS Materials Interacts with graphene to enhance Raman signals. mdpi.comInfluences the orientation and binding on the graphene surface.
DSSC Photosensitizers Acts as an electron donor in D-π-A dyes. doi.orgAffects solubility and self-assembly on the semiconductor.
Drug Design Versatile scaffold for creating compound libraries. nih.govModulates lipophilicity and pharmacokinetic properties.
Therapeutic Analogs Core structure for developing new bioactive molecules. researchgate.netCan influence biological activity and target specificity.

Agricultural Science Applications (e.g., Plant Growth Regulation)

While direct research on this compound in agricultural science is limited, the parent compound, para-aminobenzoic acid (PABA), and its derivatives have emerged as promising agents for plant growth regulation and protection. PABA is a naturally occurring metabolite in plants and microorganisms, recognized as a precursor for folic acid and coenzyme Q. mdpi.com Its inherent biological activity has prompted investigations into its broader applications in agriculture.

Studies have revealed that PABA and its salts can exhibit auxin-like properties, which are crucial for controlling various aspects of plant development, from seed germination to stress tolerance. mdpi.com Research involving new alkanolammonium p-aminobenzoates on tomato plants (Solanum lycopersicum L.) has demonstrated their potential to stimulate rooting and growth processes, enhance chlorophyll (B73375) pigment biosynthesis, and ultimately improve plant productivity. mdpi.com These findings are significant as they point to the potential for developing new, environmentally friendly, and cost-effective plant growth regulators (PGRs) to maximize crop production. mdpi.com

The mechanism of action appears linked to the essential structural features of auxin-like PGRs: a planar aromatic ring and a carboxyl group, both present in the PABA scaffold. mdpi.com Experiments on the model plant Arabidopsis thaliana showed that PABA and its 2-hydroxyethylammonium salt acted as regulators of root development, further supporting their role as potential growth modulators. nih.gov

Beyond growth regulation, PABA has also shown efficacy as a biocontrol agent. A recent study highlighted its antibacterial activity against the soybean pathogen Xanthomonas axonopodis pv. glycines. nih.gov PABA was found to inhibit the pathogen's growth, motility, and biofilm formation by altering the integrity of its outer membrane. nih.gov Both preventive and curative applications of PABA significantly reduced disease symptoms on soybean plants, showcasing its potential for managing bacterial diseases in crops. nih.gov

Given that esters of PABA, such as this compound, can be synthesized from the parent acid, it is plausible that they may exhibit similar or enhanced regulatory activities. The esterification of PABA modifies its chemical properties, which could influence its uptake, transport, and activity within the plant. The exploration of different alkyl esters, including the pentyl ester, represents a logical next step in this research area.

Table 1: Observed Effects of p-Aminobenzoic Acid (PABA) and its Derivatives in Agricultural Models

Compound/Derivative Model Organism Observed Effect Potential Application
Alkanolammonium p-aminobenzoatesTomato (Solanum lycopersicum L.)Stimulated rooting and growth; increased chlorophyll content. mdpi.comPlant Growth Regulator (PGR)
2-hydroxyethylammonium p-aminobenzoateArabidopsis thalianaActed as a potential auxin-like regulator of root development. nih.govPlant Growth Regulator (PGR)
p-Aminobenzoic acid (PABA)Soybean (Glycine max)Inhibited growth of bacterial pathogen Xanthomonas axonopodis pv. glycines. nih.govAntibacterial Agent/Crop Protection

Future Perspectives in Aminobenzoate Research and Development

The field of aminobenzoate research is poised for significant advancement, driven by the dual pressures of sustainable chemical production and the continuous search for novel bioactive molecules. The future trajectory of research and development for compounds like this compound will likely focus on greener synthesis methods and the expansion into new high-value applications.

A major emerging trend is the shift from traditional chemical synthesis to sustainable bioproduction. mdpi.comresearchgate.net Currently, aminobenzoic acid and its derivatives are primarily produced from petroleum-based precursors through energy-intensive processes that carry environmental risks. mdpi.comrepec.org Researchers are now actively exploring biosynthesis pathways found in plants and microorganisms as a green alternative. researchgate.netrepec.org The development of engineered microbial strains that can produce aminobenzoic acid from simple, renewable carbon sources like glucose is a key goal. mdpi.com This bio-based manufacturing approach promises to reduce reliance on fossil fuels, minimize pollution, and create more sustainable supply chains for all aminobenzoate derivatives. mdpi.com

In parallel, the structural versatility of the aminobenzoate scaffold continues to attract significant interest in medicinal chemistry and materials science. nih.gov PABA is considered a valuable "building block" for creating a wide range of new molecules with diverse biological activities. nih.gov Research has already demonstrated the potential of PABA derivatives as anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's agents. nih.govresearchgate.net Future research will undoubtedly focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the aminobenzoate structure—for instance, by creating a library of different alkyl esters like this compound—to optimize a desired biological activity and understand the underlying mechanisms. nih.gov

Novel Therapeutic Agents: Designing and synthesizing new aminobenzoate-based drugs that target specific enzymes or cellular pathways involved in disease. nih.gov

Advanced Materials: Exploring applications in areas like novel organic luminescent materials, where aminobenzoic acid derivatives have already shown promise. mdpi.com

For this compound specifically, future research could confirm its potential as a plant growth regulator, investigate its mechanism of action, and explore its utility in protecting crops from pathogens. Furthermore, the broader advancements in green synthesis and the ongoing discovery of new biological activities for the aminobenzoate family will pave the way for its potential use in a variety of industries.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Pentyl 4-aminobenzoate with high purity for laboratory-scale research?

Methodological Answer:

  • Reagent Preparation: Start with 4-aminobenzoic acid and pentanol. Use acid catalysis (e.g., sulfuric acid) for esterification under reflux conditions.
  • Purification: Post-reaction, neutralize with sodium bicarbonate, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Characterization: Confirm purity via GC (>98% purity as per analytical standards) and structural integrity via 1H^1H-NMR (e.g., characteristic peaks for the pentyl chain and aromatic protons) .

Q. Q2. Which analytical techniques are most reliable for quantifying this compound in biological matrices (e.g., cell lysates)?

Methodological Answer:

  • HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
  • LC-MS/MS: For higher sensitivity, employ electrospray ionization (ESI) in positive ion mode, monitoring the [M+H]+ ion (calculated m/z 224.3).
  • Validation: Include recovery studies (spiked samples) and cross-validate with internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. Q3. How can researchers verify the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Store aliquots at -20°C, 4°C, and room temperature. Analyze degradation products monthly via TLC or HPLC.
  • Parameter Monitoring: Track changes in absorbance (UV-Vis) and ester bond integrity (FT-IR) to identify hydrolysis or oxidation.
  • Data Interpretation: Use Arrhenius kinetics to predict shelf life under standard lab conditions .

Advanced Research Questions

Q. Q4. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

  • Experimental Replication: Standardize cell culture conditions (e.g., media, passage number) and use identical compound concentrations (validated via LC-MS).
  • Control Variables: Include positive controls (e.g., known inhibitors) and assess cell viability concurrently (MTT assay).
  • Meta-Analysis: Compare data across studies using statistical tools (ANOVA, t-test) and adjust for batch effects or instrument variability .

Q. Q5. What strategies can optimize the reproducibility of this compound’s pharmacological effects in in vivo models?

Methodological Answer:

  • Dose Standardization: Pre-determine pharmacokinetic parameters (e.g., half-life, bioavailability) via LC-MS plasma profiling.
  • Animal Model Selection: Use genetically homogeneous strains and control for environmental factors (diet, circadian rhythm).
  • Blinded Studies: Implement double-blinding for compound administration and data analysis to reduce bias .

Q. Q6. How can computational modeling predict the interaction of this compound with target proteins (e.g., receptors or enzymes)?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to model ligand-protein interactions. Validate with crystallographic data if available.
  • MD Simulations: Run 100-ns molecular dynamics trajectories to assess binding stability (RMSD < 2 Å).
  • In Vitro Validation: Compare predictions with SPR (surface plasmon resonance) binding affinity measurements .

Q. Q7. What experimental designs are suitable for investigating the metabolic fate of this compound in hepatic systems?

Methodological Answer:

  • Hepatocyte Incubations: Use primary human hepatocytes or HepG2 cells. Monitor metabolites via UPLC-QTOF-MS.
  • Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Data Integration: Map metabolites to known pathways (e.g., KEGG) and correlate with toxicity assays (LDH release) .

Methodological Troubleshooting

Q. Q8. How to address low yields in this compound synthesis despite optimal reaction conditions?

Methodological Answer:

  • Byproduct Analysis: Use GC-MS to identify side products (e.g., unreacted starting material or di-esters).
  • Catalyst Optimization: Test alternative catalysts (e.g., DMAP or enzymatic catalysts) to improve esterification efficiency.
  • Solvent Screening: Evaluate polar aprotic solvents (e.g., DMF) to enhance reactant solubility .

Q. Q9. What steps ensure accurate quantification of this compound in complex mixtures (e.g., plant extracts)?

Methodological Answer:

  • Sample Preparation: Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound.
  • Matrix-Matched Calibration: Prepare standards in the same extract matrix to correct for ion suppression/enhancement in LC-MS.
  • Cross-Validation: Compare results with an orthogonal method (e.g., NMR with ERETIC2 quantification) .

Q. Q10. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with varied alkyl chain lengths or substituted aromatic rings.
  • Assay Selection: Test analogs in functional assays (e.g., enzyme inhibition, receptor binding) and correlate with logP values.
  • QSAR Modeling: Use partial least squares (PLS) regression to link structural descriptors to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.